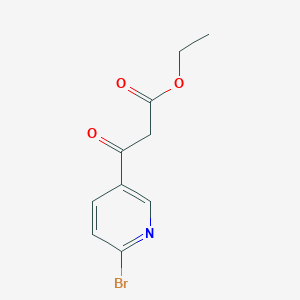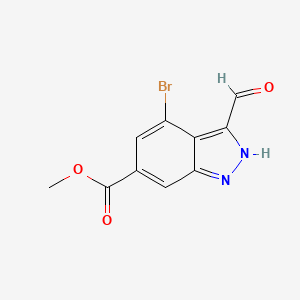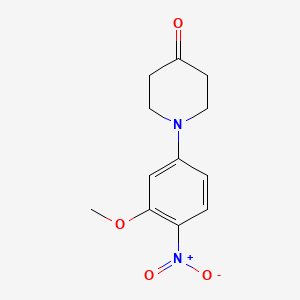
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Vue d'ensemble
Description
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a chemical compound with the CAS Number: 761440-64-6. It has a linear formula of C12H14N2O4 .
Synthesis Analysis
The synthesis of this compound starts from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-methoxy-4-nitrophenyl)-4-piperidinone. The InChI code is 1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are mainly oxidation reactions. Sodium chlorite is used as an oxidizing agent to convert the piperidine cycle to the corresponding lactam .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is used as a key intermediate in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .
Methods of Application or Experimental Procedures
The synthesis of Apixaban starts from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .
Results or Outcomes
The process results in the synthesis of Apixaban, which is used clinically for the treatment of various thromboembolic disorders . It is one of the most widely used oral anticoagulant drugs in the world .
Application in Anti-Inflammatory Agents Synthesis
Specific Scientific Field
Summary of the Application
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is used in the synthesis of novel imine derivatives . These synthetic compounds have potential to be used as anti-inflammatory agents .
Methods of Application or Experimental Procedures
Application in Piperidine Derivatives Synthesis
Specific Scientific Field
Summary of the Application
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a piperidinone, which is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Results or Outcomes
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Application in Antioxidant Agents Synthesis
Specific Scientific Field
Summary of the Application
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is used in the synthesis of novel imine derivatives . These synthetic compounds have potential to be used as antioxidant agents .
Methods of Application or Experimental Procedures
Application in Multicomponent Reactions
Specific Scientific Field
Summary of the Application
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a piperidinone, which is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used in multicomponent reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Results or Outcomes
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGKNTWOBCSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649783 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
CAS RN |
761440-64-6 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


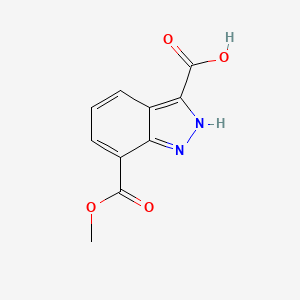
![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
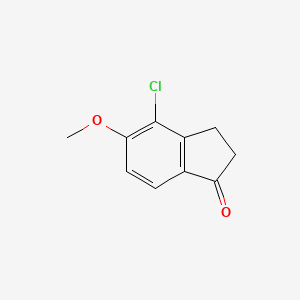
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)
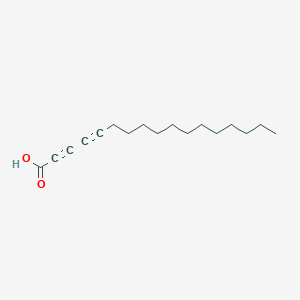
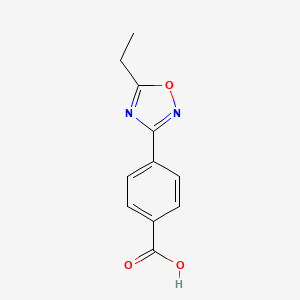
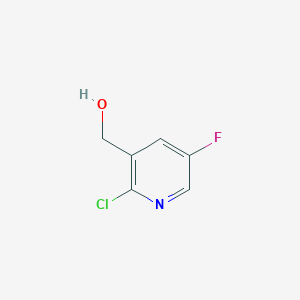
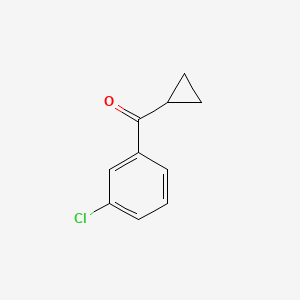
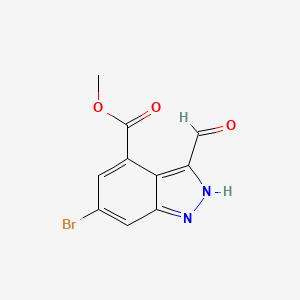
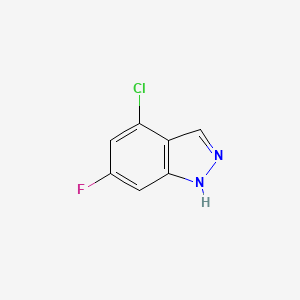
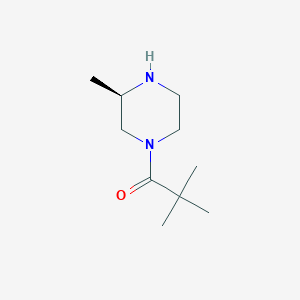
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
